Fmoc-L-2-indanylglycine

Descripción general

Descripción

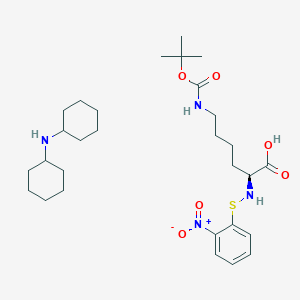

Fmoc-L-2-indanylglycine, or Fmoc-L-IndGly, is an amino acid derivative that is used in a variety of scientific applications. Fmoc-L-IndGly has been used in the synthesis of peptides, proteins and other biopolymers molecules, and is also used in the production of pharmaceuticals and other chemicals. Fmoc-L-IndGly is a versatile compound with a wide range of potential applications, and is a valuable tool in the laboratory.

Aplicaciones Científicas De Investigación

Biomedical Application: Tissue Engineering

Scientific Field

Biomedical Engineering

Application Summary

Fmoc-L-2-indanylglycine is utilized in the development of self-supporting hydrogels for tissue engineering. These hydrogels are designed to support cell adhesion, survival, and proliferation, making them suitable for creating artificial scaffolds for cell growth .

Methods of Application

The hydrogels are synthesized by derivatizing cationic hexapeptides with Fmoc groups. The structural characterization involves biophysical techniques to ensure the hydrogels maintain their gelation capabilities. The rigidity of the hydrogels is measured using rheological methods, with Fmoc-K3 hydrogel showing a modulus (G’) of 2526 Pa, indicating a high level of stiffness suitable for tissue engineering .

Results and Outcomes

The Fmoc-K3 hydrogel demonstrated full support for cell adhesion, survival, and duplication, with the potential to act as a material for tissue engineering applications. The quantitative measure of rigidity (G’ = 2526 Pa) suggests a robust framework for cellular development .

Drug Delivery

Scientific Field

Pharmacology

Application Summary

In drug delivery, Fmoc-L-2-indanylglycine-based hydrogels are explored for their potential to serve as carriers for therapeutic agents, offering a controlled release and reduced toxicity .

Methods of Application

The hydrogels are formulated using a solvent-switch method, and their interaction with drugs is assessed to determine the encapsulation efficiency and release kinetics. The mechanical properties are evaluated to ensure stability and suitability for drug delivery .

Results and Outcomes

The hydrogels exhibited a significant stiffening effect upon drug encapsulation, with a reported increase in gel stiffness (G’ = 67.9 kPa). The nanogels showed stable characteristics over 90 days and demonstrated selective internalization by leukemic cells, suggesting a promising approach for targeted drug delivery .

Diagnostic Tools

Scientific Field

Medical Diagnostics

Application Summary

Fmoc-L-2-indanylglycine is involved in the creation of peptide-based hydrogels that can be used as diagnostic tools for imaging, leveraging their biocompatibility and responsiveness to stimuli .

Methods of Application

The hydrogels are synthesized with Fmoc-derivatized peptides and their self-assembling properties are harnessed to form networks that can interact with imaging agents for diagnostic purposes .

Results and Outcomes

The hydrogels’ suitability for biological and biomedical applications, such as diagnostic imaging tools, has been confirmed, although specific quantitative data on imaging efficacy was not provided .

Bioprinting

Scientific Field

Regenerative Medicine

Application Summary

Fmoc-L-2-indanylglycine contributes to the field of bioprinting by providing a scaffold material that supports the 3D printing of biological tissues .

Methods of Application

The hydrogels are used as a matrix for bioprinting, where their mechanical properties can be adjusted to match the requirements of the printed tissue structure .

Results and Outcomes

The Fmoc-derivatives have shown the capability to gel, which is essential for maintaining the structure during the bioprinting process. The Fmoc-K3 hydrogel, in particular, has been highlighted for its rigidity and potential use in bioprinting applications .

Biotechnology

Scientific Field

Biotechnology

Application Summary

In biotechnology, Fmoc-L-2-indanylglycine-based materials are used for their self-assembling properties to create nanostructures and networks for various applications .

Methods of Application

The compound’s ability to form stable hydrogels through self-assembly is exploited to develop materials that can respond to physical and chemical stimuli, making them versatile for biotechnological uses .

Results and Outcomes

The hydrogels formed by Fmoc-L-2-indanylglycine derivatives have been characterized for their self-supporting features and responsiveness, although detailed quantitative outcomes are not specified .

Biomaterials Development

Scientific Field

Materials Science

Application Summary

Fmoc-L-2-indanylglycine is instrumental in the development of biomaterials, particularly in creating hydrogels with tailored properties for specific applications .

Methods of Application

The synthesis of these biomaterials involves controlling the self-assembly of Fmoc-derivatized peptides to achieve desired material characteristics, such as rigidity and biocompatibility .

Results and Outcomes

The resulting materials have been shown to possess the necessary features for their intended applications, with the Fmoc-K3 hydrogel standing out for its high modulus and potential for supporting cellular structures .

This analysis provides a detailed look at the diverse applications of Fmoc-L-2-indanylglycine in various scientific fields, highlighting its versatility and potential in advancing research and technology. The provided summaries, methods, and outcomes offer a glimpse into the compound’s capabilities and its impact on future developments.

Supramolecular Chemistry

Scientific Field

Chemistry

Application Summary

Fmoc-L-2-indanylglycine is used in supramolecular chemistry to create nanostructures through self-assembly processes. These structures have potential applications in nanotechnology and materials science .

Methods of Application

The compound is used to synthesize nanostructures that can form stable hydrogels. The self-assembly is driven by aromatic π–π stacking and hydrogen bonding interactions, which are characterized using spectroscopic analyses .

Results and Outcomes

The nanostructures exhibit distinct fibrous morphologies and form hydrogels with different properties at various pH levels, demonstrating the compound’s versatility as a low molecular weight gelator with high thermal stability and mechanical stability .

Environmental Engineering

Scientific Field

Environmental Science

Application Summary

In environmental engineering, Fmoc-L-2-indanylglycine-based materials are explored for their ability to remove contaminants from water, contributing to water purification technologies .

Methods of Application

The hydrogels formed by the compound are tested for their dye removal properties. The process involves immersing the hydrogel in a dye solution and measuring the decrease in dye concentration over time .

Results and Outcomes

The hydrogels have shown significant dye removal capabilities, with a high percentage of dye being adsorbed onto the hydrogel matrix. This suggests their potential use in environmental cleanup applications .

Nanomedicine

Scientific Field

Medicine

Application Summary

Fmoc-L-2-indanylglycine is investigated for its use in nanomedicine, particularly in the design of nanocarriers for drug delivery systems .

Methods of Application

The compound’s hydrogels are utilized as nanocarriers, with their interaction with drugs assessed for encapsulation efficiency and release kinetics. The pH-controlled ambidextrous gelation property is a key factor in their application .

Results and Outcomes

The nanocarriers demonstrate pH stimulus response, high kinetic stability, and the ability to carry and release drugs in a controlled manner. They also show cell viability to selected cell types, indicating their biocompatibility .

Material Science

Scientific Field

Material Science

Application Summary

Fmoc-L-2-indanylglycine contributes to the development of new materials with unique properties, such as stimuli-responsive hydrogels that can change their behavior in response to environmental changes .

Methods of Application

The synthesis of these materials involves the careful control of the self-assembly process to achieve the desired responsive behavior. The materials are characterized using various biophysical methods .

Results and Outcomes

The materials exhibit thixotropic properties, meaning they can transition between a gel and a liquid state under stress, which is advantageous for applications requiring reversible material states .

Cell Biology

Scientific Field

Cell Biology

Application Summary

In cell biology, Fmoc-L-2-indanylglycine-based hydrogels are used as scaffolds for studying cell behavior and interactions in a controlled environment .

Methods of Application

The hydrogels provide a 3D matrix that mimics the extracellular matrix, allowing for the study of cell migration, differentiation, and interaction with the scaffold material .

Results and Outcomes

The studies conducted using these hydrogels have provided insights into cell behavior, with the hydrogels supporting various cellular processes and demonstrating the potential to influence cell fate decisions .

Pharmaceutical Research

Scientific Field

Pharmaceutical Sciences

Application Summary

Fmoc-L-2-indanylglycine is utilized in pharmaceutical research to develop new formulations and drug delivery systems that offer improved therapeutic efficacy and patient compliance .

Methods of Application

The compound is used to create hydrogels that can encapsulate drugs, allowing for the slow release of the medication over time. The release rate is controlled by the hydrogel’s composition and structure .

Results and Outcomes

The hydrogels have been shown to provide a sustained release of drugs, maintaining therapeutic levels over extended periods and reducing the frequency of dosing required .

Propiedades

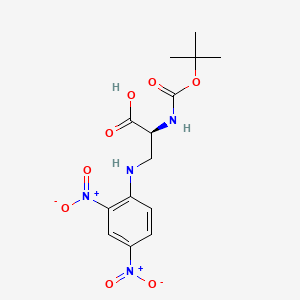

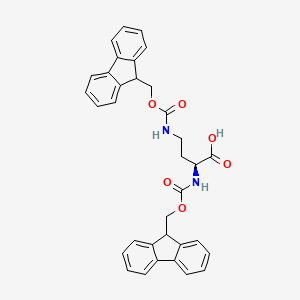

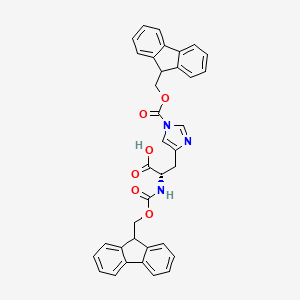

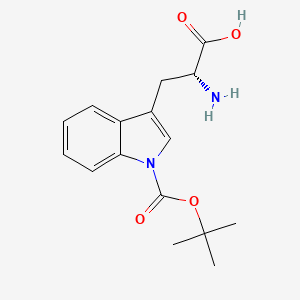

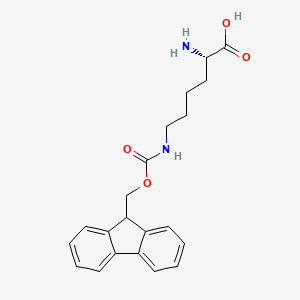

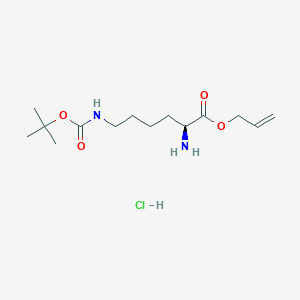

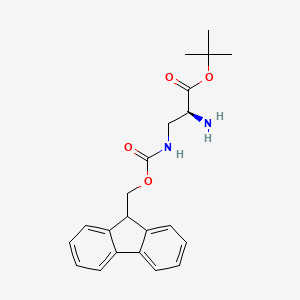

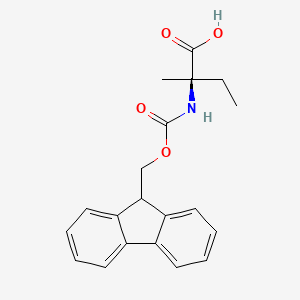

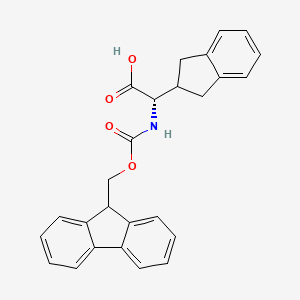

IUPAC Name |

(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(18-13-16-7-1-2-8-17(16)14-18)27-26(30)31-15-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,18,23-24H,13-15H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYYQWWELYJSEB-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660674 | |

| Record name | (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-indanylglycine | |

CAS RN |

205526-39-2 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-(2-indanyl)-L-glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.